![molecular formula C28H28ClN5O2S2 B11621068 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621068.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that combines a piperazine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions The piperazine ring is then introduced via nucleophilic substitution, followed by the formation of the thiazolidinone moiety through a condensation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the thiazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or pyrido[1,2-a]pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazolidinone derivatives
Scientific Research Applications
(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials, catalysts, or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms and used for their anticoagulant properties.
Steviol glycosides: Chemical compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
The uniqueness of (5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines multiple functional groups and rings, providing a wide range of potential chemical and biological activities.
Properties
Molecular Formula |
C28H28ClN5O2S2 |
---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H28ClN5O2S2/c29-19-7-6-10-21(17-19)31-13-15-32(16-14-31)25-22(26(35)33-12-5-4-11-24(33)30-25)18-23-27(36)34(28(37)38-23)20-8-2-1-3-9-20/h4-7,10-12,17-18,20H,1-3,8-9,13-16H2/b23-18- |
InChI Key |
WHYXAGAXXFQBNE-NKFKGCMQSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)SC2=S |
Origin of Product |
United States |
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